molecular formula C21H24N2O5 B11006546 1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide

1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide

Cat. No.: B11006546
M. Wt: 384.4 g/mol
InChI Key: CYPIDIKTHMWSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indole class of chemicals This compound is characterized by its complex structure, which includes an indole core, a methoxyethyl side chain, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced via alkylation reactions, using reagents like 2-methoxyethyl chloride.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl or trimethoxyphenyl groups, using reagents like halides or nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anticancer, or neuroprotective properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide exerts its effects is not fully understood but may involve:

    Molecular Targets: The compound may interact with specific proteins, such as enzymes or receptors, altering their activity.

    Pathways: It may influence various biochemical pathways, potentially modulating processes like cell signaling, gene expression, or metabolic reactions.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:

    1H-Indole-3-carboxamide: Lacks the methoxyethyl and trimethoxyphenyl groups, resulting in different chemical properties and biological activities.

    1-(2-Methoxyethyl)-1H-indole-3-carboxamide:

    N-(3,4,5-Trimethoxyphenyl)-1H-indole-3-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and interaction with biological targets.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-25-10-9-23-13-16(15-7-5-6-8-17(15)23)21(24)22-14-11-18(26-2)20(28-4)19(12-14)27-3/h5-8,11-13H,9-10H2,1-4H3,(H,22,24)

InChI Key

CYPIDIKTHMWSRX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.